2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide

Description

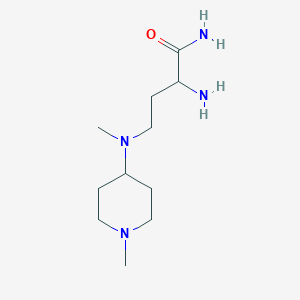

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is a synthetic organic compound characterized by a butanamide backbone with a methyl-substituted piperidinylamino group and a terminal amine.

Properties

Molecular Formula |

C11H24N4O |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanamide |

InChI |

InChI=1S/C11H24N4O/c1-14-6-3-9(4-7-14)15(2)8-5-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |

InChI Key |

NJFTWMVJNOAQEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(C)CCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the amino and butanamide groups. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred based on piperidine-containing molecules and amino-substituted amides. Below is a comparative analysis with selected compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Piperidine Motif : The 1-methylpiperidin-4-yl group in the target compound is structurally analogous to piperidine derivatives used in opioid or antipsychotic drugs. However, the absence of aromatic substituents (unlike 4-phenylpiperidine derivatives) may reduce affinity for opioid receptors .

Amide Functionality: The butanamide backbone resembles Piracetam, a nootropic agent. However, Piracetam’s pyrrolidone ring enhances blood-brain barrier penetration, whereas the target compound’s linear amide may limit bioavailability .

Amino Group Placement: The terminal amine in the target compound differs from Memantine’s adamantane-based structure, suggesting divergent mechanisms (e.g., NMDA vs. sigma receptor targeting).

Limitations of Current Evidence

focuses on crystallographic software (SHELX), while discusses synthesis methods for unrelated pyridine derivatives . Consequently, this analysis relies on extrapolation from structural analogs and general pharmacophore principles.

Recommendations for Further Research

Synthesis and Characterization : Priority should be given to X-ray crystallography (using SHELX ) or NMR to resolve the compound’s 3D structure.

Pharmacological Profiling : Screen for receptor binding (e.g., NMDA, sigma-1) and compare results to Memantine or Piracetam.

ADMET Studies : Evaluate bioavailability, metabolic stability, and toxicity relative to piperidine-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.